Cas no 380578-54-1 (Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate)

Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
- BBL029809
- STK537351
- Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
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- インチ: 1S/C12H14N2O4/c1-16-8-4-6-7(5-9(8)17-2)14-11(10(6)13)12(15)18-3/h4-5,14H,13H2,1-3H3
- InChIKey: FGROIQSYBUMDNK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC2=C(C=1)C(=C(C(=O)OC)N2)N)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 313
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 86.6
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM257704-10g |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
380578-54-1 | 95%+ | 10g |
$1309 | 2021-08-18 | |
Chemenu | CM257704-1g |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
380578-54-1 | 95%+ | 1g |
$389 | 2024-07-17 | |
Chemenu | CM257704-1g |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
380578-54-1 | 95%+ | 1g |
$327 | 2021-08-18 | |
Chemenu | CM257704-5g |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
380578-54-1 | 95%+ | 5g |
$842 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403179-1g |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate |
380578-54-1 | 97% | 1g |
¥2401.00 | 2024-05-16 |
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylateに関する追加情報
Comprehensive Overview of Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS No. 380578-54-1)
Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS No. 380578-54-1) is a specialized organic compound belonging to the indole derivative family. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. The indole core is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules targeting neurological and metabolic pathways. Researchers are particularly interested in its amino and dimethoxy functional groups, which enhance its reactivity and binding affinity in drug discovery.
In recent years, the demand for indole derivatives like Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate has surged, driven by their role in developing novel therapeutics. For instance, the compound's carboxylate ester moiety makes it a versatile intermediate for synthesizing more complex molecules. This aligns with the growing trend of green chemistry and sustainable synthesis, as researchers seek eco-friendly methods to produce such intermediates. The compound's CAS No. 380578-54-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
One of the most discussed topics in the scientific community is the compound's potential in central nervous system (CNS) drug development. The dimethoxy substitution pattern is reminiscent of serotonin analogs, sparking interest in its use for neurological disorders. Additionally, its amino group offers opportunities for further derivatization, a key strategy in fragment-based drug design. These attributes make it a hot topic in AI-driven drug discovery, where computational models predict its interactions with biological targets.
From a synthetic perspective, Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is often explored for its regioselective reactivity. Chemists leverage its electron-rich indole ring for cross-coupling reactions, a technique widely used in heterocyclic chemistry. This aligns with the broader industry shift toward catalysis and atom economy, as the compound's structure minimizes waste in multi-step syntheses. Its CAS No. 380578-54-1 is commonly cited in patents, underscoring its industrial value.
Another trending application is in fluorescence-based probes. The indole scaffold of this compound exhibits intrinsic fluorescence, making it useful in bioimaging and diagnostic assays. This ties into the rising demand for non-invasive detection methods in healthcare. Researchers are also investigating its role in metal-organic frameworks (MOFs), where its functional groups could enhance material properties for sensing applications.
In summary, Methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS No. 380578-54-1) is a multifaceted compound with broad implications in drug discovery, material science, and analytical chemistry. Its structural features and adaptability position it as a critical player in advancing precision medicine and smart materials. As scientific inquiries into its properties expand, this compound will likely remain a focal point in interdisciplinary research.
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